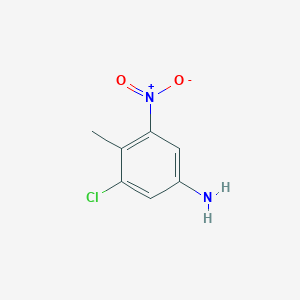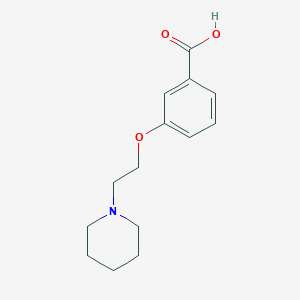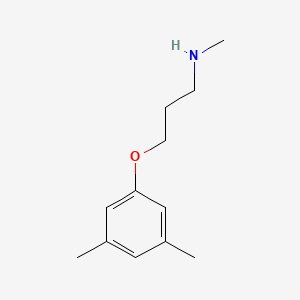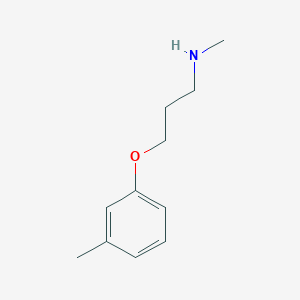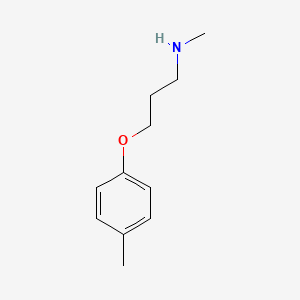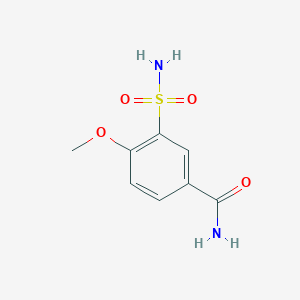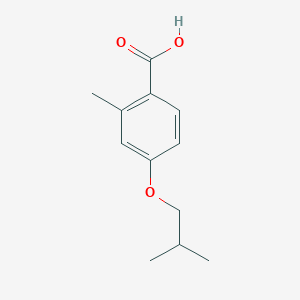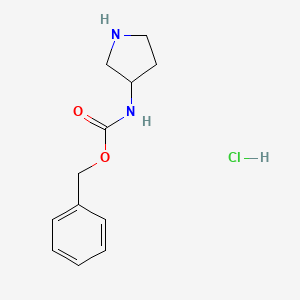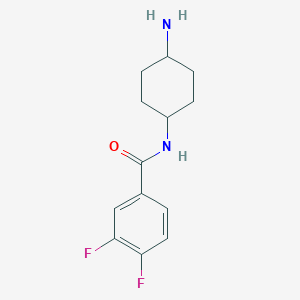![molecular formula C18H23NO4 B1359302 Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate CAS No. 862501-91-5](/img/structure/B1359302.png)
Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate
Übersicht
Beschreibung
“Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the molecular formula C18H23NO4 . It has a molecular weight of 317.38 . The IUPAC name for this compound is methyl 4- (phenylmethoxycarbonylamino)bicyclo [2.2.2]octane-1-carboxylate .
Synthesis Analysis
There is a reported tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23NO4/c1-22-15(20)17-7-10-18(11-8-17,12-9-17)19-16(21)23-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,21) . The canonical SMILES structure is COC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.4 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has six rotatable bonds . The exact mass of the compound is 317.16270821 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties:
- Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate and its analogues have been synthesized and studied for various chemical properties. For example, Rose et al. (2003) detailed the preparation of similar compounds, emphasizing their heterocyclic structures and potential in various chemical reactions like sulfonation and esterification (Rose et al., 2003).
Crystal Structure and Conformational Analysis:
- Buñuel et al. (1996) explored the crystal structure of a related compound, highlighting its D3 symmetry and deviations from ideal boat conformations. This study is significant for understanding the spatial arrangement of molecules and their potential interactions in various applications (Buñuel et al., 1996).
Inhibition and Binding Studies:
- Reynolds et al. (2001) synthesized an analogue of this compound for antifolate activity assessment. Their findings contribute to understanding how structural modifications, like the bicyclo[2.2.2]octane ring system, affect biological activity (Reynolds et al., 2001).
Use in Peptidomimetic Synthesis:
- Limbach et al. (2009) demonstrated the application of a similar compound in the synthesis of cyclopropyl-containing amino acids, highlighting its potential in creating novel peptidomimetics (Limbach et al., 2009).
Microwave-Assisted Asymmetric Synthesis:
- Songis et al. (2007) utilized a related compound in asymmetric Diels–Alder reactions under microwave irradiation, emphasizing its utility in synthesizing enantiopure bicyclic β-amino acids, which are valuable in medicinal chemistry (Songis et al., 2007).
Liquid Crystal Research:
- Gray and Kelly (1981) studied derivatives of bicyclo[2.2.2]octane, similar to Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate, for their properties in forming liquid crystals, which have applications in display technologies (Gray & Kelly, 1981).
Intra-Complex Hydride Transfer Studies:
- Matthias et al. (2003) conducted a study involving the bicyclo[2.2.2]octane unit, focusing on proton-induced intra-complex hydride transfer. This research contributes to the understanding of complex reactions involving such structures (Matthias et al., 2003).
Electrical Effects in Saturated Systems:
- Roberts and Moreland (1953) investigated the electrical effects of substituents in saturated systems like 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, providing insights into the electrostatic properties of such compounds (Roberts & Moreland, 1953).
Eigenschaften
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-22-15(20)17-7-10-18(11-8-17,12-9-17)19-16(21)23-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNFWPRNJYVETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631018 | |
| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate | |
CAS RN |
862501-91-5 | |
| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)
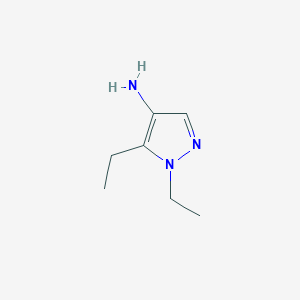
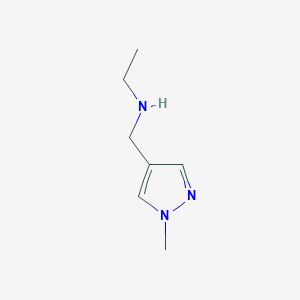
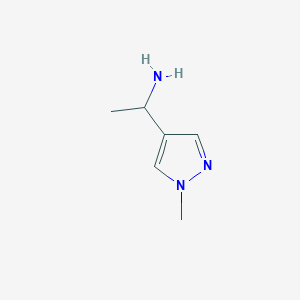
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
